N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoroethoxy groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-trifluoromethoxyphenylboronic acid with appropriate reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability, which is crucial for applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethoxy and trifluoroethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate and other fluorinating agents . The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups play a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxy group but differs in its overall structure and applications.
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups but different core structures.
Uniqueness
N-METHYL-N-{4-(2,2,2-TRIFLUOROETHOXY)-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE is unique due to its combination of trifluoromethoxy and trifluoroethoxy groups, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H11F6N5O2 |
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Molecular Weight |
383.25 g/mol |
IUPAC Name |
4-N-methyl-6-(2,2,2-trifluoroethoxy)-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H11F6N5O2/c1-20-9-22-10(24-11(23-9)25-6-12(14,15)16)21-7-2-4-8(5-3-7)26-13(17,18)19/h2-5H,6H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
CSBSPVHJJDQQEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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